molecular formula C9H16O4 B146642 Diethyl glutarate CAS No. 818-38-2

Diethyl glutarate

Cat. No. B146642
CAS RN: 818-38-2
M. Wt: 188.22 g/mol
InChI Key: OUWSNHWQZPEFEX-UHFFFAOYSA-N
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Description

Diethyl glutarate is a compound that has been studied for its potential as an intermediate in the synthesis of biologically active compounds. It is related to glutaraldehyde, a well-known crosslinker used in the design of biocatalysts and enzyme immobilization . The mass spectra of diethyl 2-alkyl-3-oxoglutarates, which are closely related to diethyl glutarate, have been analyzed to understand their characteristic fragmentations .

Synthesis Analysis

The synthesis of diethyl glutarate-related compounds involves the reaction of diethyl sodio-3-oxoglutarate with diketen, leading to various products including a γ-pyrone, which is a masked form of tetra-acetic acid, and several aldol-type condensation products . This demonstrates the reactivity of diethyl glutarate derivatives in cyclization reactions and their utility in synthesizing complex organic molecules.

Molecular Structure Analysis

The molecular structure of diethyl glutarate derivatives has been explored through the synthesis and structural characterization of coordination polymers such as hydroxyl ammonium and diethyl ammonium glutaratouranylates. These studies have revealed the formation of infinite chains in the crystal structures, highlighting the versatility of diethyl glutarate derivatives in forming complex geometries .

Chemical Reactions Analysis

Diethyl glutarate is structurally related to glutaraldehyde, which is known for its reactivity in aqueous solution and its ability to form various types of crosslinks with proteins. Glutaraldehyde can exist in multiple forms and react through different mechanisms such as aldol condensation or Michael-type addition . This suggests that diethyl glutarate and its derivatives could also participate in a range of chemical reactions, making them valuable in the field of bio-catalysis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of diethyl glutarate are not detailed in the provided papers, the studies on related compounds and derivatives give insights into the reactivity and potential applications of diethyl glutarate. For instance, the ability to form coordination polymers indicates that diethyl glutarate derivatives can engage in complex nonbonded interactions, which is important for understanding their behavior in various environments .

Scientific Research Applications

Enzymatic Synthesis

Monteiro, Braun, and Goffic (1990) demonstrated the use of diethyl 3-hydroxy-glutarate for the enzymatic synthesis of hydroxyglutaric acid monoesters. This process involves enzymatic hydrolysis and has applications in large-scale, efficient synthesis with excellent yields (Monteiro, Braun, & Goffic, 1990).

Immunotherapy and T Cell Function

A 2022 study by Minogue et al. explored how glutarate, a product of amino acid catabolism, influences T cell function and differentiation. They found that diethyl-glutarate, a cell-permeable form of glutarate, can alter CD8+ T cell differentiation and enhance their cytotoxicity, which may have implications for T cell immunotherapy (Minogue et al., 2022).

Polymer Synthesis

Zhao et al. (2016) researched the enzymatic synthesis of poly (ethylene glutarate) using diethyl glutarate and ethylene glycol diacetate. Their findings indicate the potential of ultrasound treatment to intensify this polyesterification reaction, reducing processing time significantly (Zhao et al., 2016).

Bioplastic Production

Zhao, Li, and Deng (2018) demonstrated a bio-based method for producing glutarate using Escherichia coli, with potential applications in the production of polyesters and polyamides, like nylons. This process offers an environmentally friendly alternative to traditional petroleum-based methods (Zhao, Li, & Deng, 2018).

Heterocyclic Ring Synthesis

Askam and Deeks (1970) utilized diethyl 1-(3,4-dihydroisoquinol-1-yl)glutarate for synthesizing a new heterocyclic ring system, which has implications in the development of novel organic compounds (Askam & Deeks, 1970).

Safety And Hazards

Diethyl glutarate should be handled with adequate ventilation. Personal protective equipment/face protection should be worn. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

Future Directions

Recent studies have shown that Diethyl glutarate, a cell-permeable form of glutarate, alters CD8 + T cell differentiation and increases cytotoxicity against target cells. In vivo administration of the compound reduces tumor growth and is correlated with increased levels of both peripheral and intratumoral cytotoxic CD8 + T cells .

properties

IUPAC Name

diethyl pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWSNHWQZPEFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5061162
Record name Diethyl glutarate
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diethyl glutarate

CAS RN

818-38-2, 68989-30-0, 68989-31-1
Record name Diethyl glutarate
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Record name Diethyl glutarate
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Record name DIETHYL GLUTARATE
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Record name Pentanedioic acid, di-C8-26-alkyl esters
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Record name Pentanedioic acid, C18-28-alkyl esters
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Record name Pentanedioic acid, 1,5-diethyl ester
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Record name Diethyl glutarate
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Record name Diethyl glutarate
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Record name ETHYL GLUTARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
540
Citations
A Gök, Şİ Kırbaşlar, H Uslu, HG Gilani - Fluid phase equilibria, 2011 - Elsevier
… succinate or diethyl glutarate or diethyl adipate (3)} at 298.2K and 101.3±0.7kPa. The relative mutual solubility of butyric acid is higher in the diethyl succinate or diethyl glutarate or …
Number of citations: 29 www.sciencedirect.com
Şİ Kırbaşlar, S Şahin, M Bilgin - Journal of Chemical & …, 2007 - ACS Publications
Liquid−liquid equilibrium (LLE) data of the solubility curves and tie-line end compositions were examined for mixtures of water (1) + acetic acid (2) + diethyl succinate or diethyl glutarate …
Number of citations: 39 pubs.acs.org
Şİ Kırbaşlar, S Şahin, M Bilgin - The Journal of Chemical Thermodynamics, 2007 - Elsevier
… Propionic acid, diethyl succinate, diethyl glutarate, and diethyl adipate were purchased from Merck and were of 0.99, 0.99, 0.98, and 0.99 mass fraction purity, respectively. The …
Number of citations: 35 www.sciencedirect.com
M Laćan, V Rapić - Croatica Chemica Acta, 1978 - hrcak.srce.hr
… Johnson et al.2 have found that diethyl glutarate failed to condense to any appreciable extent … with diethyl glutarate; attempts to condense some ferrocenic ketones with diethyl glutarate …
Number of citations: 5 hrcak.srce.hr
WJ Freed, DE Braun - Brain research, 1988 - Elsevier
… The purpose of the present study was therefore to determine whether deaminated derivatives of GDEE such as diethyl glutarate have anticonvulsant activity. Seizures were induced by …
Number of citations: 10 www.sciencedirect.com
PJ Corish, WHT Davison - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… Diethyl glutarate is an exception as its crystalline-state … It is probable therefore that diethyl glutarate crystallises in a … in the liquid state, eg, dimethyl and diethyl glutarate can exist as tt, gt, …
Number of citations: 5 pubs.rsc.org
SG Cohen, J Crossley - Journal of the American Chemical Society, 1964 - ACS Publications
(1) Requirements for stereospecificity in hydrolysis by cr-chymotrypsin VI. For paper V see ref. 6. We are pleased to acknowledge generous sup-port of this work by the Division of …
Number of citations: 12 pubs.acs.org
SI Kirbaslar, S Sahin, M Bilgin - Journal of chemical thermodynamics, 2007 - cheric.org
… + liquid) equilibrium (LLE) data of the solubility (binodal) curves and tie-line end compositions were examined for {water (1)+ propionic acid (2)+ diethyl succinate or diethyl glutarate or …
Number of citations: 13 www.cheric.org
P Sobota, S Szafert, T Glowiak - Journal of the Chemical Society …, 1996 - pubs.rsc.org
… with diethyl glutarate in CH,CI, and its crystal structure has been determined. Each tin atom … carbonyl oxygen atoms of two bridging diethyl glutarate molecules. During the crystallization …
Number of citations: 2 pubs.rsc.org
MF El‐Newaihy, MR Salem, EI Enayat… - Journal für …, 1982 - Wiley Online Library
… with a large variety of carbonyl compounds, JOHNSON El] emphasized the failure of glutaric esters to behave similarly and reported that self-condensation of diethyl glutarate …
Number of citations: 4 onlinelibrary.wiley.com

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